![molecular formula C7H16ClNO2 B2639067 3,3-Dimethoxypiperidine;hydrochloride CAS No. 2411265-00-2](/img/structure/B2639067.png)
3,3-Dimethoxypiperidine;hydrochloride
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Overview
Description
3,3-Dimethoxypiperidine hydrochloride is a chemical compound with the CAS Number: 2411265-00-2 . It has a molecular weight of 181.66 .
Synthesis Analysis
The synthesis of 3,3-Dimethoxypiperidine hydrochloride and similar compounds has been a topic of interest in recent years . One approach to synthesizing all isomeric (cyclo)alkylpiperidines involves palladium and rhodium hydrogenation. This method combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .Molecular Structure Analysis
The InChI key for 3,3-Dimethoxypiperidine hydrochloride is VKHNVYPOMRNTPB-UHFFFAOYSA-N . Unfortunately, more detailed information about the molecular structure was not found in the search results.Chemical Reactions Analysis
While specific chemical reactions involving 3,3-Dimethoxypiperidine hydrochloride were not found in the search results, it’s worth noting that piperidine derivatives have been studied extensively. The literature covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
3,3-Dimethoxypiperidine hydrochloride is a powder at room temperature . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Drug Designing
Piperidines are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Synthesis of Biologically Active Piperidines
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Alkaloid Synthesis
Piperidine derivatives are also found in alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as recreational drugs, or in entheogenic rituals.
Multicomponent Reactions
Piperidines are involved in multicomponent reactions . These are highly efficient reactions where three or more reactants combine to form a product, where basically all or most of the atoms contribute to the newly formed product.
Biological Activity Studies
Piperidine derivatives are often used in studies investigating biological activity . This includes the discovery and biological evaluation of potential drugs containing piperidine moiety .
Pharmacological Applications
Piperidines have a wide range of pharmacological applications . They are used in the treatment of various diseases and disorders, including central nervous system disorders, cardiovascular diseases, bacterial and fungal infections, and cancer .
Safety and Hazards
The safety information for 3,3-Dimethoxypiperidine hydrochloride includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The signal word for this compound is "Warning" .
Future Directions
While specific future directions for 3,3-Dimethoxypiperidine hydrochloride were not found in the search results, it’s clear that piperidines play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Relevant Papers The search results included references to several papers related to 3,3-Dimethoxypiperidine hydrochloride . These papers cover topics such as the synthesis and pharmacological applications of piperidine derivatives . Further analysis of these papers could provide more detailed information on the topics you’re interested in.
properties
IUPAC Name |
3,3-dimethoxypiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)4-3-5-8-6-7;/h8H,3-6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHNVYPOMRNTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCNC1)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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